

# Thermal stability and degradation of Ethyl trans-2-decenoate.

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## Compound of Interest

Compound Name: Ethyl trans-2-decenoate

Cat. No.: B1663362

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An In-depth Technical Guide to the Thermal Stability and Degradation of **Ethyl trans-2-decenoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl trans-2-decenoate** is a key aroma compound found in fruits like pears and is widely utilized in the flavor, fragrance, and pharmaceutical industries.<sup>[1]</sup> Its chemical stability under various conditions, particularly temperature, is a critical factor for its application and shelf-life. This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of **Ethyl trans-2-decenoate**. Due to a lack of specific experimental studies on this particular ester, this guide synthesizes information from research on structurally similar fatty acid esters to infer its thermal properties and degradation mechanisms. It also outlines the standard experimental protocols used to assess the thermal stability of such compounds.

## Chemical and Physical Properties of Ethyl trans-2-decenoate

A thorough understanding of the fundamental chemical and physical properties of **Ethyl trans-2-decenoate** is essential before delving into its thermal stability. These properties influence its behavior at elevated temperatures.

Property	Value	Reference
CAS Number	7367-88-6	[1][2]
Molecular Formula	C12H22O2	[1][2]
Molecular Weight	198.30 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity, pear-like, waxy	[1][3]
Boiling Point	251 °C (lit.)	[1]
Density	0.88 g/mL at 25 °C (lit.)	[2]
Refractive Index	n <sub>20</sub> /D 1.445 (lit.)	[2]
Flash Point	91 °C (195.8 °F) - closed cup	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	

## Predicted Thermal Stability and Degradation Profile

While specific experimental data for the thermal degradation of **Ethyl trans-2-decenoate** is not readily available in the reviewed literature, its thermal behavior can be predicted based on the known degradation patterns of other unsaturated fatty acid esters.

### Onset of Degradation

The thermal degradation of fatty acid esters is influenced by factors such as chain length, degree of unsaturation, and the presence of oxygen. For unsaturated esters like **Ethyl trans-2-decenoate**, the double bond can be a site for initial oxidative degradation, which may occur at lower temperatures than pyrolytic decomposition. Studies on similar fatty acid methyl and ethyl esters suggest that volatilization starts to occur between 150°C and 200°C under an inert

atmosphere.[4] The actual decomposition is expected to initiate at significantly higher temperatures.

## Potential Degradation Pathways

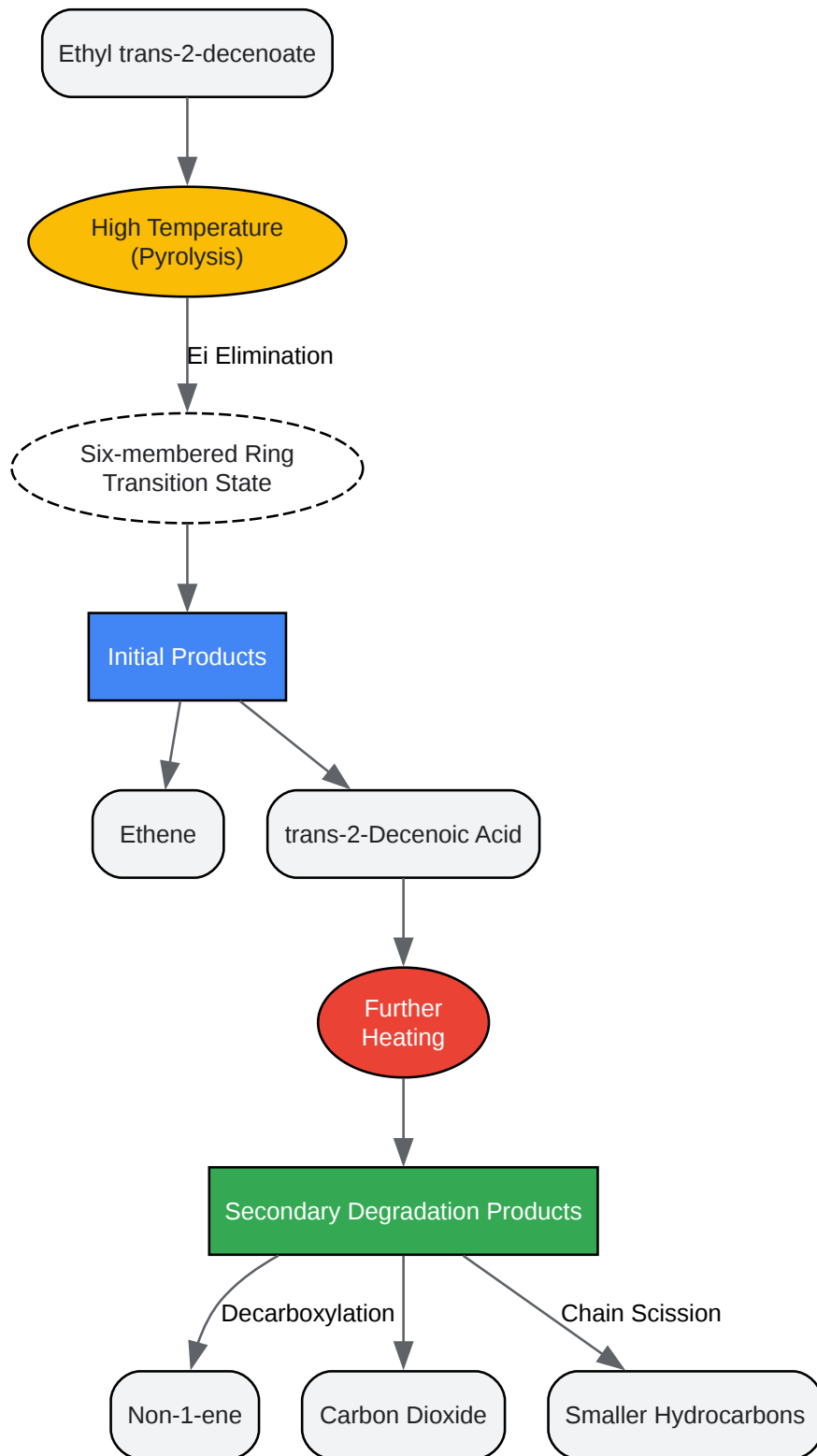
The degradation of **Ethyl trans-2-decenoate** at elevated temperatures is likely to proceed through several pathways:

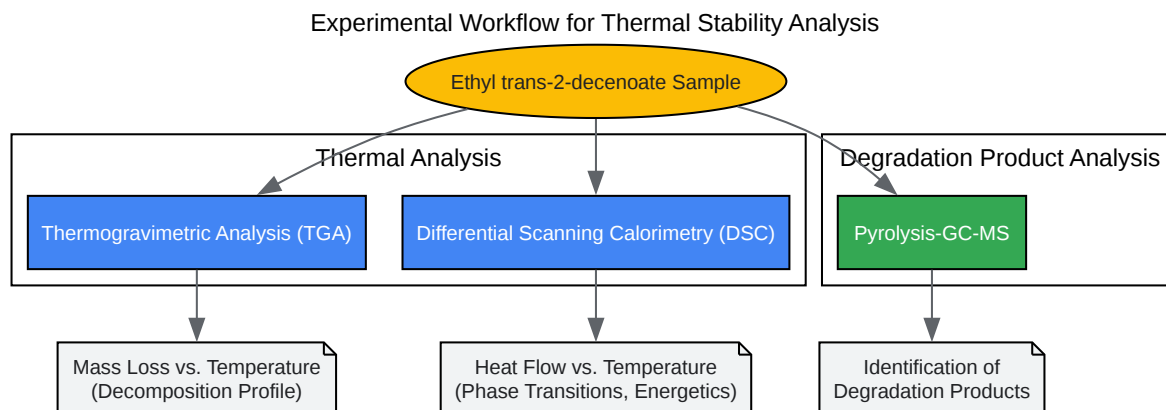
- **Oxidative Degradation:** In the presence of air, the primary degradation pathway at lower temperatures would be oxidation. The allylic position to the double bond is particularly susceptible to radical attack, leading to the formation of hydroperoxides. These hydroperoxides can then decompose to form a variety of smaller, volatile compounds, including aldehydes, ketones, and shorter-chain esters.
- **Pyrolytic Degradation (Inert Atmosphere):** At higher temperatures and in the absence of oxygen, pyrolysis will be the dominant degradation mechanism. For esters containing a  $\beta$ -hydrogen on the alkyl group, a primary pyrolytic pathway is a unimolecular elimination reaction (Ei) that proceeds through a six-membered ring transition state. In the case of **Ethyl trans-2-decenoate**, this would lead to the formation of ethene and trans-2-decenoic acid.

Further decomposition of trans-2-decenoic acid could occur through decarboxylation to yield non-1-ene. Isomerization and cleavage of the hydrocarbon chain at high temperatures would likely produce a complex mixture of smaller hydrocarbons.

Below is a diagram illustrating the potential pyrolytic degradation pathway of **Ethyl trans-2-decenoate**.

## Potential Pyrolytic Degradation of Ethyl trans-2-decenoate





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## References

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